molecular formula C9H11FN2O3S B14825358 N-(5-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide

Cat. No.: B14825358
M. Wt: 246.26 g/mol
InChI Key: KXEYIYIHZZUNFU-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11FN2O3S and a molecular weight of 246.261 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoropyridine ring, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C9H11FN2O3S

Molecular Weight

246.26 g/mol

IUPAC Name

N-(5-cyclopropyloxy-6-fluoropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11FN2O3S/c1-16(13,14)12-8-5-4-7(9(10)11-8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

KXEYIYIHZZUNFU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC(=C(C=C1)OC2CC2)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide involves several steps. One common method includes the reaction of 5-cyclopropoxy-6-fluoropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfone, amine, and substituted pyridine derivatives.

Scientific Research Applications

N-(5-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular target being studied .

Comparison with Similar Compounds

N-(5-Cyclopropoxy-6-fluoropyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

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